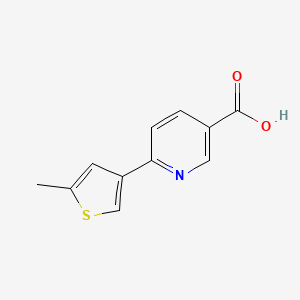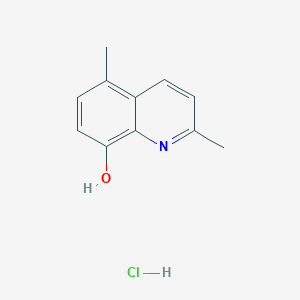![molecular formula C6H15N3O B13300580 N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)
N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide is a chemical compound with the molecular formula C7H17N3O It is known for its unique structure, which includes an amidine group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide typically involves the reaction of aminonitriles with hydroxylamine under specific conditions. One common method includes the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained in satisfactory yields.
Industrial Production Methods
Industrial production of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-hydroxy-3-[methyl(propan-2-yl)amino]propanimidamide
- N’-hydroxy-3-{2-(3-methylbutoxy)ethylamino}propanimidamide
- N’-hydroxy-3-{propan-2-yl[2-(pyridin-2-yl)ethyl]amino}propanimidamide
Uniqueness
N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H15N3O |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
N'-hydroxy-3-(propan-2-ylamino)propanimidamide |
InChI |
InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(7)9-10/h5,8,10H,3-4H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
STUAWOSILVBZEQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)NCC/C(=N/O)/N |
Kanonische SMILES |
CC(C)NCCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


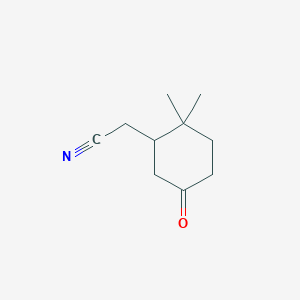
amine](/img/structure/B13300509.png)
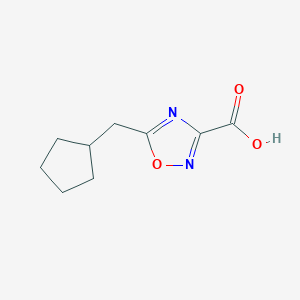

amine](/img/structure/B13300531.png)
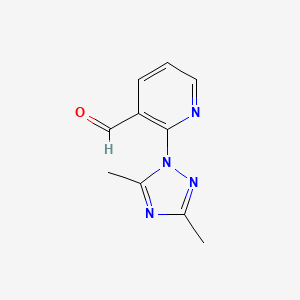
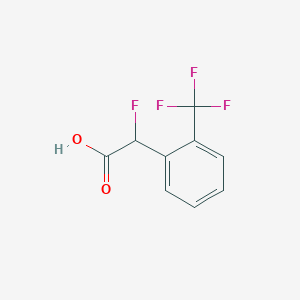
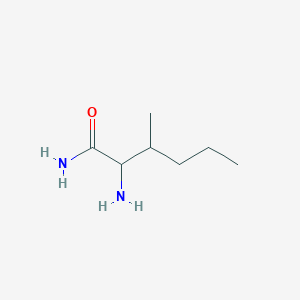
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
